molecular formula C26H17ClN7Na3O10S3 B1582776 Reactive Orange 5 CAS No. 70210-21-8

Reactive Orange 5

Cat. No.: B1582776
CAS No.: 70210-21-8
M. Wt: 788.1 g/mol
InChI Key: MBAYVHBJJXOOIY-UHFFFAOYSA-K
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Description

Reactive Orange 5 is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye or pigment in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Orange 5 involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by a series of diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions but is optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Reactive Orange 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Reactive Orange 5 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is used in staining techniques for microscopy and in various biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: The compound is widely used as a dye in the textile industry, as well as in the production of inks and paints.

Mechanism of Action

The mechanism of action of Reactive Orange 5 involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, affecting their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in staining or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, lithium sodium salt: This compound has similar structural features but differs in its specific functional groups and applications.

    2-Naphthalenesulfonic acid, 3,3’-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)azo]]bis[6-amino-4-hydroxy-, sodium salt: Another similar compound with slight variations in its chemical structure and properties.

Uniqueness

What sets Reactive Orange 5 apart is its unique combination of functional groups, which confer specific chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAYVHBJJXOOIY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90890053
Record name 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-21-8
Record name 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90890053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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